molecular formula C10H21ClN2O4 B15305283 methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride

Cat. No.: B15305283
M. Wt: 268.74 g/mol
InChI Key: AHCIXXHDAQDHFJ-LEUCUCNGSA-N
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Description

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified using methanol and a catalyst like sulfuric acid to form the methyl ester .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which provide a more efficient, versatile, and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the reagents used.

    Hydrolysis: The corresponding carboxylic acid.

    Deprotection: The free amine.

Scientific Research Applications

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a building block for peptide synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride is unique due to its specific stereochemistry and the presence of both Boc-protected amino and ester functional groups. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H21ClN2O4

Molecular Weight

268.74 g/mol

IUPAC Name

methyl (2S,3S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C10H20N2O4.ClH/c1-6(11)7(8(13)15-5)12-9(14)16-10(2,3)4;/h6-7H,11H2,1-5H3,(H,12,14);1H/t6-,7-;/m0./s1

InChI Key

AHCIXXHDAQDHFJ-LEUCUCNGSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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